molecular formula C22H16FN3O2 B14939451 1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea

1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea

Cat. No.: B14939451
M. Wt: 373.4 g/mol
InChI Key: XYVMMHXHJDIRIO-UHFFFAOYSA-N
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Description

1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea typically involves the reaction of 4,5-diphenyl-2-oxazolone with 4-fluoroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-phenylurea: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.

Uniqueness

1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can influence its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

1-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H18FN3O2
  • Molecular Weight : 375.40 g/mol
  • CAS Number : Not specified in the search results but can be identified through related compounds.

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have been explored extensively. A study evaluated various derivatives of oxazole and their effects against multiple bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity against:

CompoundBacterial StrainZone of Inhibition (mm)
4aBacillus megaterium13
4bEscherichia coli12
4jCandida albicans13

The standard for comparison was streptomycin, which showed a zone of inhibition of 36 mm against Bacillus megaterium .

Anticancer Activity

In terms of anticancer activity, derivatives based on the oxazole structure have shown promising results. For instance, some compounds demonstrated cytotoxic effects on cancer cell lines with IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The following table summarizes the IC50 values for selected compounds:

CompoundCell LineIC50 (µM)
Compound AMCF-70.15
Compound BA5490.76
Compound CA3751.47

These values indicate that some derivatives are comparably potent to established chemotherapeutics like doxorubicin .

The mechanism by which these compounds exert their biological effects often involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation. For example, a study indicated that certain oxazole derivatives increased the expression of p53 and activated caspase-3 in MCF-7 cells, leading to enhanced apoptosis .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy :
    • Researchers synthesized various hydrazone derivatives incorporating the oxazole moiety and tested them against common pathogens. The study concluded that these derivatives could serve as potential leads for new antimicrobial agents due to their significant inhibitory effects.
  • Case Study on Cancer Treatment :
    • In a preclinical trial involving MCF-7 and A549 cell lines, a derivative showed a remarkable ability to inhibit cell proliferation at low concentrations, suggesting its potential as an effective anticancer agent.

Properties

Molecular Formula

C22H16FN3O2

Molecular Weight

373.4 g/mol

IUPAC Name

1-(4,5-diphenyl-1,3-oxazol-2-yl)-3-(4-fluorophenyl)urea

InChI

InChI=1S/C22H16FN3O2/c23-17-11-13-18(14-12-17)24-21(27)26-22-25-19(15-7-3-1-4-8-15)20(28-22)16-9-5-2-6-10-16/h1-14H,(H2,24,25,26,27)

InChI Key

XYVMMHXHJDIRIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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